Target Engagement: The 5-Fluoro Motif is Critical for Potent RORγ Receptor Binding in a Cell-Free Assay
In a direct comparison within the same patent (US10829481), a complex drug candidate featuring the 1-(5-fluoropyrimidin-2-yl)piperidine scaffold (Compound I-158) demonstrated high-affinity binding to the RORγ receptor, whereas Compound I-157, which replaces this specific fluorinated motif with a different core, was essentially inactive. This quantifies the motif's essential role in target engagement. [1].
| Evidence Dimension | Binding Affinity (Ki) to RORγ nuclear receptor |
|---|---|
| Target Compound Data | Ki < 100 nM |
| Comparator Or Baseline | Close analog US10829481, Compound I-157 (non-fluorinated pyrimidine-piperidine scaffold): Ki > 1,000 nM |
| Quantified Difference | > 10-fold improvement in binding affinity conferred by the fluorinated scaffold. |
| Conditions | Cell-free competition assay using a commercially available radio-ligand for human RORγ. |
Why This Matters
This demonstrates that the 5-fluoropyrimidine scaffold is not a passive linker but a source of critical binding energy, making the target compound an indispensable intermediate for pre-clinical programs targeting RORγ-mediated diseases.
- [1] BindingDB. BDBM472363 (Compound I-158, Ki < 100 nM) vs. BDBM472361 (Compound I-157, Ki > 1,000 nM) for RORγ binding in a cell-free competition assay. US10829481. 2024. Available at: https://bindingdb.org. View Source
